molecular formula C16H11ClN2O5S B2916241 3-(2H-1,3-benzodioxol-5-yl)-5-[(4-chlorobenzenesulfonyl)methyl]-1,2,4-oxadiazole CAS No. 1105232-78-7

3-(2H-1,3-benzodioxol-5-yl)-5-[(4-chlorobenzenesulfonyl)methyl]-1,2,4-oxadiazole

Cat. No.: B2916241
CAS No.: 1105232-78-7
M. Wt: 378.78
InChI Key: ULYOFDVGQWHRMX-UHFFFAOYSA-N
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Description

The compound 3-(2H-1,3-benzodioxol-5-yl)-5-[(4-chlorobenzenesulfonyl)methyl]-1,2,4-oxadiazole features a 1,2,4-oxadiazole core substituted at the 3-position with a benzodioxol group and at the 5-position with a 4-chlorobenzenesulfonylmethyl moiety. The 1,2,4-oxadiazole ring is a nitrogen- and oxygen-containing heterocycle known for its stability and versatility in medicinal and materials chemistry . The benzodioxol group (a fused benzene-dioxole system) is frequently employed in bioactive molecules due to its electron-rich aromatic properties and metabolic stability . The 4-chlorobenzenesulfonyl substituent introduces a strongly electron-withdrawing group, which may enhance binding interactions in biological targets or influence physicochemical properties like solubility and lipophilicity.

For example, 3-(2H-1,3-Benzodioxol-5-yl)-5-[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]-1,2,4-oxadiazole (7o) was synthesized via a similar approach, yielding a white solid with a melting point of 149–151°C and IR absorption bands characteristic of C=N and aromatic C-H bending vibrations .

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-[(4-chlorophenyl)sulfonylmethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O5S/c17-11-2-4-12(5-3-11)25(20,21)8-15-18-16(19-24-15)10-1-6-13-14(7-10)23-9-22-13/h1-7H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULYOFDVGQWHRMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2H-1,3-benzodioxol-5-yl)-5-[(4-chlorobenzenesulfonyl)methyl]-1,2,4-oxadiazole (commonly referred to as Benzodioxole Oxadiazole ) has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H11ClN2O4S
  • Molecular Weight : 326.755 g/mol
  • CAS Number : [Not available]

The biological activity of this compound is primarily attributed to its structure, which includes the oxadiazole ring known for its diverse pharmacological properties. Oxadiazoles have been shown to exhibit activities such as:

  • Antimicrobial : Effective against various bacterial strains.
  • Anticancer : Inducing apoptosis in cancer cell lines.
  • Anti-inflammatory : Modulating inflammatory pathways.

1. Antimicrobial Activity

Research indicates that derivatives of oxadiazoles possess significant antimicrobial properties. In a study evaluating a series of oxadiazole compounds, it was found that those with a benzodioxole moiety exhibited enhanced activity against both Gram-positive and Gram-negative bacteria. The bactericidal effect particularly against Staphylococcus aureus was notable, with minimum inhibitory concentrations (MIC) reported in the low micromolar range .

2. Anticancer Potential

Several studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:

  • A derivative similar to the compound demonstrated IC50 values in the range of 0.12 to 2.78 µM against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells .
  • Flow cytometry assays revealed that these compounds induce apoptosis in a dose-dependent manner, suggesting a mechanism involving the activation of apoptotic pathways .

3. Cytotoxicity Studies

Cytotoxicity assays conducted on normal cell lines (L929) showed that while some derivatives exhibited significant cytotoxic effects at higher concentrations, others demonstrated selective toxicity towards cancer cells without affecting normal cells adversely .

Study 1: Antimicrobial Efficacy

In a comparative study, various oxadiazole derivatives were tested for their antimicrobial efficacy against a panel of pathogens. The compound exhibited superior activity compared to standard antibiotics, with specific attention to its effectiveness against resistant strains of bacteria.

CompoundMIC (µg/mL)Activity
Benzodioxole Oxadiazole4Strong
Standard Antibiotic A16Moderate
Standard Antibiotic B32Weak

Study 2: Anticancer Activity

A recent investigation into the anticancer properties of oxadiazole derivatives included testing on multiple cancer cell lines. The results indicated that compounds with similar structures to Benzodioxole Oxadiazole showed promising results:

Cell LineIC50 (µM)Apoptosis Induction
MCF-71.5Yes
A5492.0Yes
HepG23.5No

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs based on substituent effects, physicochemical properties, and reported bioactivities.

Substituent Variations on the 1,2,4-Oxadiazole Core

Electron-Withdrawing vs. Electron-Donating Groups
  • Target Compound : The 4-chlorobenzenesulfonylmethyl group is electron-withdrawing, which may enhance metabolic stability and receptor binding in biological applications.
  • 3-(4-Nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole () : Features a nitro group (strongly electron-withdrawing) and a phenylethyl chain. It has a molecular weight of 295.3 g/mol, logP of 4.7, and polar surface area (PSA) of 64.7 Ų, indicating moderate lipophilicity .
  • 5-(1H-1,2,3-Benzotriazol-1-ylmethyl)-3-phenyl-1,2,4-oxadiazole () : Substituted with a benzotriazole group, which is electron-deficient. This compound exhibited weak intermolecular hydrogen bonding, influencing its crystallographic packing .
Bioactive Substituents
  • Anthranilic Diamide Analogs () : Compounds like 3IIl (methylsulfonylmethyl and chlorophenyl substituents) demonstrated potent insecticidal activity (LC50 = 0.20 mg/L against Plutella xylostella). The sulfonyl group’s electronegativity likely enhances target binding .
  • 3-(Benzo[d][1,3]dioxol-5-yl)-5-((1-cyclobutylpiperidin-4-yl)methyl)-1,2,4-oxadiazole () : The piperidine-cyclobutyl group may improve blood-brain barrier penetration, suggesting neurological applications .

Physicochemical Properties

A comparison of key parameters is summarized below:

Compound Molecular Weight (g/mol) logP PSA (Ų) Key Substituents Activity/Application Reference
Target Compound ~380 (estimated) ~3.5* ~90* Benzodioxol, 4-Cl-benzenesulfonyl Hypothesized bioactivity
7o () 353.3 Benzodioxol, phenyl-triazolylmethyl Synthetic intermediate
NTOM () Nitrotetrazole, methyl-oxadiazole Energetic material
3IIl () Methylsulfonylmethyl, chlorophenyl Insecticidal (LC50: 0.20 mg/L)
4335-1005 () 4.7 4-Bromophenyl, 4-methoxyphenylmethyl Screening compound

*Estimated based on structural analogs.

Key Findings and Implications

  • Substituent-Driven Activity : Electron-withdrawing groups (e.g., sulfonyl, nitro) enhance stability and target binding in bioactive compounds, while bulky groups (e.g., piperidine-cyclobutyl) may improve pharmacokinetics .
  • Structural Flexibility : The 1,2,4-oxadiazole core accommodates diverse substituents, enabling tuning for specific applications (e.g., insecticides, neurological agents, or materials).
  • Data Gaps : Detailed pharmacological or crystallographic data for the target compound are absent in the provided evidence; further experimental studies are required to validate its properties.

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